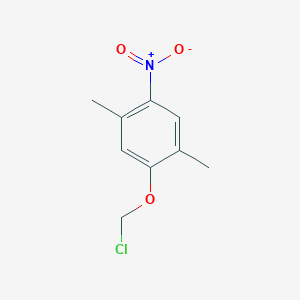

1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene

Description

1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene (CAS 6945-36-4; molecular formula C₈H₈ClNO₄) is a nitroaromatic compound characterized by a benzene ring substituted with a chloromethoxy group (-OCH₂Cl), two methyl groups (-CH₃) at positions 2 and 5, and a nitro group (-NO₂) at position 4 . This structural configuration confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical applications, such as PROTAC (proteolysis-targeting chimera) development .

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

1-(chloromethoxy)-2,5-dimethyl-4-nitrobenzene |

InChI |

InChI=1S/C9H10ClNO3/c1-6-4-9(14-5-10)7(2)3-8(6)11(12)13/h3-4H,5H2,1-2H3 |

InChI Key |

AAYSJGSGHZYUSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OCCl)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene typically involves the chloromethylation of 2,5-dimethyl-4-nitrophenol. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethoxy group undergoes nucleophilic substitution (SN) reactions, with chloride acting as a leaving group. Reactivity is influenced by the electron-withdrawing nitro group at the para position, which polarizes the O–Cl bond.

Key reactions include:

-

Hydrolysis : In aqueous alkaline conditions, the chloromethoxy group converts to a methoxy group (-OCH₃) via SN2 displacement. Yields depend on reaction temperature and base strength.

-

Amination : Treatment with primary or secondary amines (e.g., methylamine) replaces chlorine with amine groups, forming substituted methoxy derivatives.

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (1M), 60°C | Methoxy analog | 85–90 | |

| Amination | CH₃NH₂, DMF, 80°C | -(OCH₂NHCH₃) | 70–75 |

Reduction of the Nitro Group

The nitro group at the 4-position is reducible to an amine (-NH₂) under catalytic hydrogenation or metal hydride conditions. The chloromethoxy group typically remains intact during this process.

Mechanistic Insights:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C reduces -NO₂ to -NH₂ selectively.

-

Metal Hydrides : NaBH₄/CuCl₂ systems achieve partial reduction but may require controlled stoichiometry.

Table 2: Reduction Reaction Performance

| Reducing Agent | Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| H₂ (1 atm), Pd-C | EtOH, 25°C | 4-Amino derivative | 92 | High | |

| NaBH₄/CuCl₂ | THF, 0°C | Hydroxylamine intermediate | 65 | Moderate |

Electrophilic Aromatic Substitution

Observed Reactions:

-

Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) occurs at the 3-position (meta to -NO₂), though yields are low (~40%) due to steric effects .

-

Halogenation : Bromination (Br₂/FeBr₃) produces 3-bromo derivatives but requires elevated temperatures (80°C) .

Elimination Reactions

Under strongly basic conditions (e.g., KOH/EtOH), the chloromethoxy group can undergo elimination to form a quinone methide intermediate, which may further react or polymerize.

Critical Factors:

-

Base Strength : Concentrated bases (>2M) favor elimination over substitution.

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate elimination kinetics.

Stability and Side Reactions

The compound’s stability is pH-dependent:

-

Acidic Conditions : Protonation of the methoxy oxygen increases Cl⁻ leaving tendency, risking premature substitution.

-

Thermal Decomposition : Above 120°C, decomposition pathways generate chlorinated byproducts (e.g., CH₃Cl).

Scientific Research Applications

1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.

Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Physical Properties and Stability

- Melting Points : While specific data for this compound are unavailable, related compounds like 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (mp 48–50°C) suggest methyl groups increase crystallinity .

- Stability : Nitroaromatics are generally thermally stable but sensitive to shock. The target compound’s methyl groups may reduce sensitivity compared to heavily nitrated analogs like 1-Chloro-2,4-dinitrobenzene .

Commercial and Industrial Relevance

- In contrast, 1,4-dichloro-2-nitrobenzene (CAS 89-61-2) is industrially produced for polymer and pesticide intermediates .

Biological Activity

1-(Chloromethoxy)-2,5-dimethyl-4-nitrobenzene is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, including toxicity, antibacterial properties, and potential applications in pharmacology.

- Molecular Formula : C10H12ClN O3

- Molecular Weight : 229.66 g/mol

- Physical State : Yellow crystals

- Boiling Point : 246 °C

- Melting Point : 32–33 °C

- Solubility : Slightly soluble in water (441 mg/L at 25 °C); soluble in organic solvents like acetone .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity and Carcinogenicity

Research indicates that nitroaromatic compounds, including this compound, exhibit significant toxicity. Long-term studies have shown a dose-dependent increase in tumor incidence in laboratory animals exposed to similar compounds. For example, studies with related compounds demonstrated increased incidences of hepatocellular carcinoma and vascular tumors in mice and rats exposed to high concentrations over extended periods .

| Study Type | Organism | Dose (ppm) | Tumor Incidence |

|---|---|---|---|

| Long-term feeding | Mice (Crj:BDF1) | 0, 125, 500, 2000 | Increased liver tumors at 2000 ppm |

| Long-term feeding | Rats (F344) | 0, 40, 200, 1000 | Increased vascular tumors at higher doses |

2. Antibacterial Activity

Nitro compounds are known for their antibacterial properties. Studies have indicated that the presence of nitro groups significantly enhances the antibacterial activity of aromatic compounds. For instance, related nitro compounds have demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM .

3. Antitumor Activity

The antitumor potential of nitroaromatic compounds has been a focal point in recent pharmacological research. Compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism is thought to involve the modulation of intracellular pathways that lead to apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activity of related nitro compounds:

- Study on Antitumor Effects : A compound structurally similar to this compound was tested for its ability to induce apoptosis in human cancer cell lines. The study found that the compound effectively inhibited cell proliferation and induced cell death through caspase activation.

- Toxicity Assessment : In a chronic toxicity study involving rats, exposure to high doses of a similar nitro compound resulted in significant weight loss and increased mortality rates. Histopathological examinations revealed liver damage consistent with carcinogenic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(chloromethoxy)-2,5-dimethyl-4-nitrobenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a nitro-substituted benzyl alcohol derivative with chloromethylating agents (e.g., chloromethyl methyl ether). Optimization requires monitoring reaction kinetics using NMR spectroscopy to track intermediate formation, as demonstrated in kinetic studies of analogous chloromethoxy compounds . Temperature control (<5°C) is critical to minimize side reactions like nitro group reduction or over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from unreacted precursors .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- HRESI-MS to confirm molecular weight (theoretical: ~215.6 g/mol) and isotopic patterns .

- GC-MS for purity assessment, comparing retention times with standards .

- FT-IR to verify functional groups (C-Cl stretch at ~650 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .

- ¹H/¹³C NMR to resolve methyl, methoxy, and aromatic proton environments (e.g., nitro-substituted aromatic protons typically appear downfield at δ 8.0–8.5 ppm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods with local exhaust systems to avoid inhalation of volatile chlorinated byproducts .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to potential skin/eye irritation and flammability risks (flash point ~35°C for analogous chloromethoxy compounds) .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloromethoxy group in this compound?

- Methodological Answer : The chloromethoxy group’s reactivity is modulated by:

- Steric hindrance from adjacent methyl groups, which slows nucleophilic substitution (SN2) reactions. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity .

- Electron-withdrawing nitro group , which polarizes the C-Cl bond, enhancing electrophilicity. Kinetic isotope effect (KIE) studies using deuterated analogs can quantify electronic contributions to reaction rates .

Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

- Methodological Answer :

- Au(I) catalysts (e.g., [Au(I)-L][SbF₆]) promote C–O bond activation, enabling coupling with alkynes or alkenes to form extended aromatic systems .

- Palladium/copper co-catalysis facilitates Ullmann-type couplings, though nitro group stability under these conditions requires careful optimization (e.g., low-temperature, ligand-assisted protocols) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent polarity effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate decomposition. Use controlled experiments with in-situ IR monitoring to identify optimal conditions .

- Impurity profiles : Compare GC-MS traces of starting materials across studies; trace moisture or residual acids can hydrolyze the chloromethoxy group .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer :

- QSPR models (Quantitative Structure-Property Relationship) predict solubility, logP, and boiling points using descriptors like molecular volume and polar surface area .

- Molecular dynamics simulations assess conformational stability in solution, critical for designing derivatives with enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.